N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a prop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with 4-methylphenylamine under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The chromene core is known for its bioactivity, and modifications like the prop-2-en-1-yl and carboxamide groups can enhance these properties.
Medicine
In medicine, derivatives of chromenes, including this compound, are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to their efficacy in treating diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it valuable in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The prop-2-en-1-yl and carboxamide groups may enhance binding affinity and specificity, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity.
N-(4-methylphenyl)-2-oxo-8-(methyl)-2H-chromene-3-carboxamide: Contains a methyl group instead of the prop-2-en-1-yl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions and may enhance its biological activity compared to similar compounds. This structural feature allows for greater versatility in chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-12H,1,5H2,2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKAEJBSYZPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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